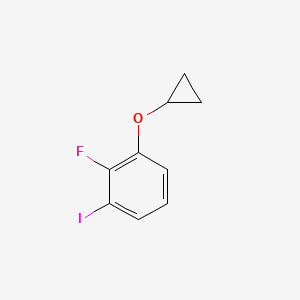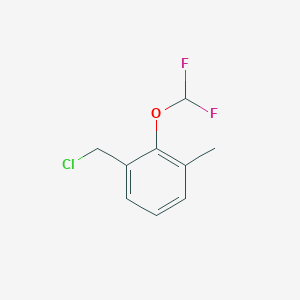
2-Difluoromethoxy-3-methylbenzyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Difluoromethoxy-3-methylbenzyl chloride is an organic compound with the molecular formula C9H9ClF2O. It is a derivative of benzyl chloride, where the benzene ring is substituted with a difluoromethoxy group and a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Difluoromethoxy-3-methylbenzyl chloride typically involves the chlorination of 2-Difluoromethoxy-3-methylbenzyl alcohol. This reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents under reflux conditions. The reaction proceeds as follows:
C9H9F2O+SOCl2→C9H9ClF2O+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Difluoromethoxy-3-methylbenzyl chloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution (SN1 and SN2): The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can be reduced to form the corresponding benzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic Substitution: Products include 2-Difluoromethoxy-3-methylbenzyl alcohol, 2-Difluoromethoxy-3-methylbenzonitrile, and 2-Difluoromethoxy-3-methylbenzylamine.
Oxidation: Products include 2-Difluoromethoxy-3-methylbenzoic acid and 2-Difluoromethoxy-3-methylbenzaldehyde.
Reduction: The major product is 2-Difluoromethoxy-3-methylbenzyl alcohol.
Applications De Recherche Scientifique
2-Difluoromethoxy-3-methylbenzyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Difluoromethoxy-3-methylbenzyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of the difluoromethoxy group enhances the compound’s electrophilicity, making it more reactive towards nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Difluoromethoxy-4-fluoro-3-methylbenzoyl chloride
- 3-Difluoromethoxybenzenesulfonyl chloride
- Difluoromethyl 2,2,2-trifluoroethyl ether
Uniqueness
2-Difluoromethoxy-3-methylbenzyl chloride is unique due to the presence of both the difluoromethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C9H9ClF2O |
|---|---|
Poids moléculaire |
206.61 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-(difluoromethoxy)-3-methylbenzene |
InChI |
InChI=1S/C9H9ClF2O/c1-6-3-2-4-7(5-10)8(6)13-9(11)12/h2-4,9H,5H2,1H3 |
Clé InChI |
YDIYZPNDDVDVRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)CCl)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



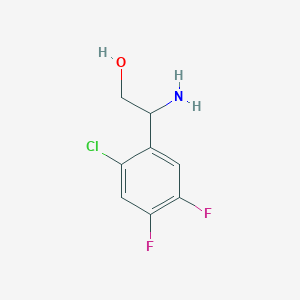
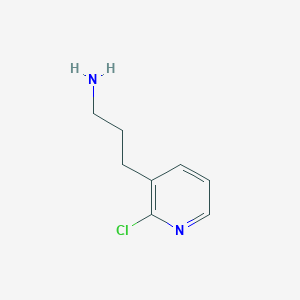


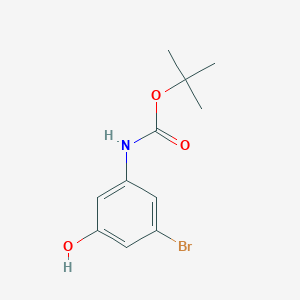
![2-[(2S)-4,4-difluoropyrrolidin-2-yl]propan-2-ol](/img/structure/B13556450.png)
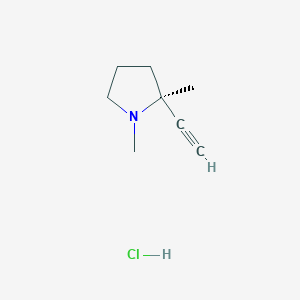
![4,7-Dioxa-11,16-diazatetracyclo[8.6.0.03,8.011,15]hexadeca-1,3(8),9,15-tetraen-13-amine;dihydrochloride](/img/structure/B13556459.png)


![tert-butyl N-[4-(fluorosulfonyl)-3-methylphenyl]carbamate](/img/structure/B13556481.png)

